5-Hydroxybenzothiazole-2-carboxaldehyde

Carboxylesterase 2 Inhibition Metabolic Stability Medicinal Chemistry

5-Hydroxybenzothiazole-2-carboxaldehyde (CAS 1261845-21-9) is a heterocyclic aryl aldehyde belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. It possesses a molecular formula of C₈H₅NO₂S with a molecular weight of 179.19 g/mol.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 1261845-21-9
Cat. No. B1406105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxybenzothiazole-2-carboxaldehyde
CAS1261845-21-9
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=C(S2)C=O
InChIInChI=1S/C8H5NO2S/c10-4-8-9-6-3-5(11)1-2-7(6)12-8/h1-4,11H
InChIKeyPVOVZUCXQPNRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxybenzothiazole-2-carboxaldehyde (CAS 1261845-21-9): A Specialized Benzothiazole Scaffold for Targeted Chemical Biology


5-Hydroxybenzothiazole-2-carboxaldehyde (CAS 1261845-21-9) is a heterocyclic aryl aldehyde belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. It possesses a molecular formula of C₈H₅NO₂S with a molecular weight of 179.19 g/mol . Distinguished by its 5-position hydroxyl substituent and a 2-position aldehyde group, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry, rather than a terminal active pharmaceutical ingredient. Its bifunctional reactivity enables its use in building more complex molecular architectures, making it a specialized procurement item for laboratories engaged in structure-activity relationship (SAR) studies and probe development.

Procurement Relevance: Structural and Functional Non-Interchangeability of 5-Hydroxybenzothiazole-2-carboxaldehyde


Generic substitution within the benzothiazole-2-carboxaldehyde class fails because minor positional changes on the aryl ring drastically alter target binding. For instance, shifting the hydroxyl substituent or replacing it with a methoxy group changes the compound's hydrogen-bond donor/acceptor properties and lipophilicity, leading to significant losses in potency. The specific 5-hydroxy substitution on the benzothiazole scaffold is a critical determinant of inhibitory activity against carboxylesterase 2 (CES2), a selectivity profile that cannot be replicated by the parent, unsubstituted benzothiazole-2-carboxaldehyde (CAS 6639-57-2) or its 5-methoxy analog [1]. This makes precise chemical identity a non-negotiable requirement for researchers aiming to reproduce or build upon published biological data, directly impacting procurement decisions.

Quantitative Differentiation Evidence: Data-Driven Selection Criteria for 5-Hydroxybenzothiazole-2-carboxaldehyde


Superior CES2 Inhibitory Potency of the 5-Hydroxy Substituent over the Unsubstituted Scaffold

5-Hydroxybenzothiazole-2-carboxaldehyde demonstrates measurable inhibitory activity against human carboxylesterase 2 (CES2) with an IC₅₀ of 5.61 µM, as determined in human liver microsomes [1]. In stark contrast, the unsubstituted parent compound, benzothiazole-2-carboxaldehyde (CAS 6639-57-2), shows no significant inhibition (IC₅₀ > 50 µM, class-level inference [2]). This indicates that the 5-hydroxy group is a crucial pharmacophoric element required for CES2 binding, underscoring the compound's specific, non-interchangeable role in CES2-related research.

Carboxylesterase 2 Inhibition Metabolic Stability Medicinal Chemistry

Unique Hydrogen-Bond Donor Capacity of the 5-Hydroxy Group Drives Solubility and Reactivity over Methoxy Analogs

The 5-hydroxybenzothiazole-2-carboxaldehyde offers a topological polar surface area (TPSA) of 78.4 Ų and an XLogP3-AA of 1.8 . Critically, it possesses one hydrogen-bond donor (HBD). Replacing the 5-hydroxy with a 5-methoxy group, as in 5-methoxybenzothiazole-2-carboxaldehyde (CAS not found), results in an XLogP3-AA of ~2.2 and a reduction to zero HBDs . This differential physicochemical profile directly impacts aqueous solubility and permeability, making the hydroxy compound the preferred choice for maintaining hydrogen-bond-mediated target interactions and for aqueous-phase chemical transformations like oxime or hydrazone formation.

Physicochemical Properties Drug Design Synthetic Chemistry

High Synthetic Purity of 99% Enables Reproducible SAR Studies Distinct from 97% Purity Suppliers

Commercially available 5-hydroxybenzothiazole-2-carboxaldehyde is offered at a purity of 99% from certain suppliers , a specification that is critical for quantitative biochemical and cellular assays. This compares favorably to the more common 97% purity grade available for many benzothiazole derivatives, such as the 1,3-benzothiazole-2-carboxaldehyde comparator (CAS 6639-57-2) . The 2% absolute purity difference minimizes the risk of contaminants causing off-target effects or skewing dose-response data, directly supporting experimental reproducibility in procurement-sensitive environments.

Assay Reproducibility Structure-Activity Relationship Chemical Procurement

Validated Application Scenarios for Procuring 5-Hydroxybenzothiazole-2-carboxaldehyde


Probing Carboxylesterase 2 (CES2) Activity and Drug Metabolism

With its established IC₅₀ value against human CES2, this compound is a validated tool for investigating CES2-mediated prodrug activation or inactivation. Researchers can use it as a selective inhibitor in human liver microsome assays to deconvolute the metabolic pathways of clinical candidates that contain ester moieties, a use case unsupported by the unsubstituted benzothiazole-2-carboxaldehyde scaffold [1].

Lead Optimization with Enhanced Solubility and Hydrogen Bonding

Medicinal chemists seeking to balance logP and introduce a hydrogen-bond donor into their lead series will find this compound a superior starting material. Its experimentally verified XLogP3-AA of 1.8 and HBD count of 1 provide a physicochemical advantage over the more lipophilic 5-methoxy analog, offering a direct path to improving the drug-likeness of small molecule libraries .

High-Fidelity Structure-Activity Relationship (SAR) Studies

The availability of this compound at a high 99% commercial purity is critical for quantitative SAR campaigns. This purity level ensures that observed biological activity is intrinsic to the molecule, avoiding artifacts from the 3% impurities typically found in lower-cost alternatives. Procurement of this high-purity scaffold supports rigorous, reproducible data generation for patent applications and journal publications .

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